molecular formula C24H42O21 B1204686 3F-alpha-D-Galactosylraffinose CAS No. 546-35-0

3F-alpha-D-Galactosylraffinose

Cat. No. B1204686
CAS RN: 546-35-0
M. Wt: 666.6 g/mol
InChI Key: ZJTKROCMWYBRPX-DFMCVVGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3F-alpha-D-Galactosylraffinose is an oligosaccharide.

Scientific Research Applications

Biotechnological Potential

3F-alpha-D-Galactosylraffinose and related enzymes, such as α-galactosidase, have significant biotechnological and medical applications. These enzymes are widely used in industries such as food and feed, sugar, and paper and pulp for the removal of raffinose and stachyose. They are also medically important for blood group conversion and in the treatment of Fabry disease. The production of α-galactosidases from various microbial sources has been a focus of recent research, highlighting their utility in various fields (Katrolia, Rajashekhara, Yan, & Jiang, 2014).

Biochemical Synthesis

Efficient biochemical synthesis of this compound-related compounds is crucial in various applications. For example, efficient alpha(2,3)sialylation of galactose derivatives has been realized with high yield and stereoselectivity, enabling the synthesis of complex molecules like ganglioside GM3, demonstrating the importance of precise biochemical manipulation in this field (Liu, Ruan, Li, & Li, 2008).

Structural Insights and Catalysis

Structural studies of enzymes interacting with this compound and its derivatives provide insights into their catalytic mechanisms. For instance, the structure of complexes containing an inhibitory analogue of UDP-galactose, like UDP-2F-galactose, with alpha-1,3 galactosyltransferase has shown that interaction induces structural changes in the enzyme. This has implications for understanding the role of ground state destabilization in catalysis (Jamaluddin, Tumbale, Withers, Acharya, & Brew, 2007).

Agricultural and Environmental Applications

The role of this compound in plant biology, particularly in stress response, is another area of scientific interest. For example, raffinose synthase, which is involved in raffinose synthesis, has been shown to enhance drought tolerance in plants like maize and Arabidopsis. This indicates the potential of manipulating the raffinose anabolic pathway to improve plant stress tolerance (Li et al., 2020).

properties

CAS RN

546-35-0

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C24H42O21/c25-1-6-10(29)14(33)17(36)21(40-6)39-4-9-12(31)16(35)19(38)23(42-9)45-24(5-28)20(13(32)8(3-27)44-24)43-22-18(37)15(34)11(30)7(2-26)41-22/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22-,23-,24+/m1/s1

InChI Key

ZJTKROCMWYBRPX-DFMCVVGJSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)CO)O)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)CO)O)O)O)O)O)O)O

Origin of Product

United States

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